molecular formula C14H11BrO4S B2377350 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate CAS No. 443664-96-8

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate

Cat. No. B2377350
CAS RN: 443664-96-8
M. Wt: 355.2
InChI Key: GCIUBMWZCLHJCX-UHFFFAOYSA-N
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Description

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H11BrO4S . It has a molecular weight of 355.2 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate consists of 14 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures . The crystal structure of 2-bromo-1,3-phenylene bis(4-methylbenzenesulfonate), a related compound, has been analyzed in detail . This kind of research can provide valuable insights into the properties and behaviors of the compound.

Organic Synthesis

p-Toluenesulfonates, a group of compounds to which 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate belongs, are often used in organic synthesis . They can act as intermediates in various chemical reactions, contributing to the synthesis of a wide range of organic compounds .

Biological Activity Monitoring

p-Toluenesulfonates have been used in biological studies, such as monitoring the merging of lipids and studying membrane fusion during the acrosome reaction . These applications can help researchers understand biological processes at the molecular level .

Photosensitizer Linking

The compound has been used in the development of technology for linking photosensitizers to model monoclonal antibodies . This can be useful in research related to photodynamic therapy, a treatment method that uses light-sensitive compounds to destroy harmful cells .

Preparation of Analgesics and Sedatives

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate can be utilized as an intermediate in the synthesis of benzodiazepines , a class of drugs commonly used for their anxiolytic, hypnotic, and muscle relaxant properties .

Experimental Teaching

The α-bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry, has been applied in experimental teaching . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . This kind of innovative experiment can enhance students’ scientific literacy levels and foster innovation consciousness as well as practical aptitude .

properties

IUPAC Name

(2-bromo-4-formylphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO4S/c1-10-2-5-12(6-3-10)20(17,18)19-14-7-4-11(9-16)8-13(14)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIUBMWZCLHJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate

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